molecular formula C10H19NO3 B13236106 tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate

tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate

Cat. No.: B13236106
M. Wt: 201.26 g/mol
InChI Key: XMSPIELAKOUPQJ-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C9H17NO3. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound features a tert-butyl group, a methyl group, and an oxirane ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an epoxide. One common method includes the use of tert-butyl carbamate and epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it useful in studying enzyme mechanisms and protein modifications. The compound can also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-oxiranylmethyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • N-(tert-Butoxycarbonyl)ethanolamine

Uniqueness

tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate is unique due to its combination of a tert-butyl group, a methyl group, and an oxirane ring. This combination provides the compound with distinct reactivity and versatility compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its uniqueness[8][8].

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11(4)6-5-8-7-13-8/h8H,5-7H2,1-4H3

InChI Key

XMSPIELAKOUPQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1CO1

Origin of Product

United States

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